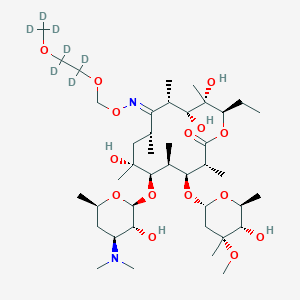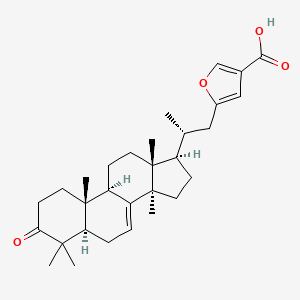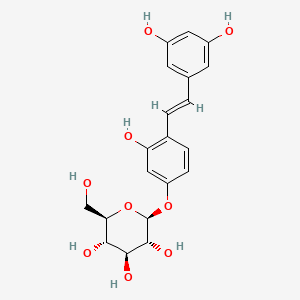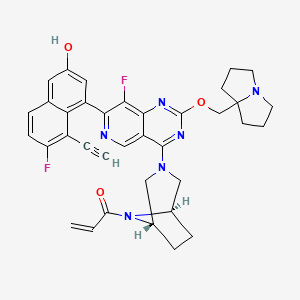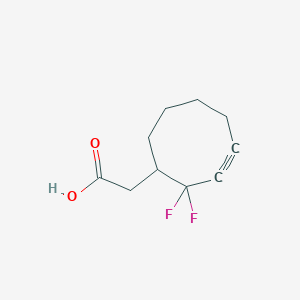
2,2-Difluoro-3-cyclooctyne-1-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-3-cyclooctyne-1-acetic acid is a chemical compound with the molecular formula C10H12F2O2 and a molecular weight of 202.2 g/mol . This compound is known for its unique structure, which includes a cyclooctyne ring substituted with two fluorine atoms and an acetic acid group. It is used in various scientific research applications due to its reactivity and stability.
Métodos De Preparación
The synthesis of 2,2-Difluoro-3-cyclooctyne-1-acetic acid typically involves the following steps :
Starting Material: The synthesis begins with 1,3-cyclooctanedione.
Difluorination: The 1,3-cyclooctanedione is subjected to a difluorination reaction using Selectfluor reagent under standard conditions to produce 2,2-difluoro-1,3-cyclooctanedione.
Wittig Reaction: The difluorinated compound is then introduced into a Wittig reaction with a phosphonium salt and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield the final product, this compound.
Análisis De Reacciones Químicas
2,2-Difluoro-3-cyclooctyne-1-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Aplicaciones Científicas De Investigación
2,2-Difluoro-3-cyclooctyne-1-acetic acid has several scientific research applications :
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: The compound is used in the production of advanced materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-3-cyclooctyne-1-acetic acid involves its ability to participate in strain-promoted cycloaddition reactions. The cyclooctyne ring’s strain energy makes it highly reactive towards azides, enabling it to form stable triazole linkages without the need for a catalyst . This property is particularly useful in bioorthogonal chemistry, where the compound can label biomolecules without interfering with biological processes.
Comparación Con Compuestos Similares
2,2-Difluoro-3-cyclooctyne-1-acetic acid is unique due to its difluorinated cyclooctyne structure. Similar compounds include:
3-Cyclooctyne-1-acetic acid: Lacks the difluorination, making it less reactive in cycloaddition reactions.
2,2-Difluoro-1,3-cyclooctanedione: An intermediate in the synthesis of this compound, but lacks the acetic acid group.
Difluorocyclooctyne-CH2-COOH: Another name for this compound, highlighting its structural features.
Propiedades
Fórmula molecular |
C10H12F2O2 |
|---|---|
Peso molecular |
202.20 g/mol |
Nombre IUPAC |
2-(2,2-difluorocyclooct-3-yn-1-yl)acetic acid |
InChI |
InChI=1S/C10H12F2O2/c11-10(12)6-4-2-1-3-5-8(10)7-9(13)14/h8H,1-3,5,7H2,(H,13,14) |
Clave InChI |
FZHPOZJTSSQXPZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C#CC1)(F)F)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



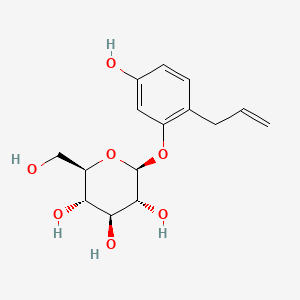
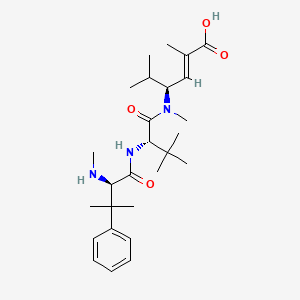

![1-O-[2-[2-[2-[[(3R,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethyl] 4-O-[2-[2-[[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxy]ethyldisulfanyl]ethyl] butanedioate](/img/structure/B15140189.png)
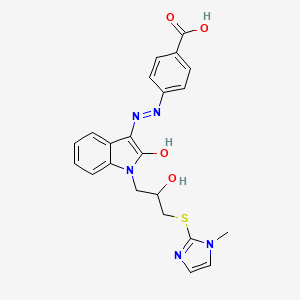

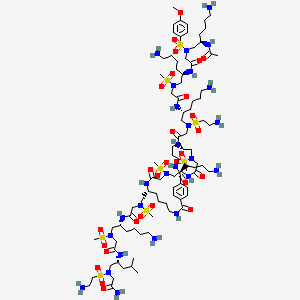

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B15140231.png)
